

Spectroscopic comparison of Ethylene glycol dibutyl ether and its structural isomers

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Compound of Interest

Compound Name: Ethylene glycol dibutyl ether

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A Spectroscopic Showdown: Ethylene Glycol Dibutyl Ether and Its Structural Isomers

In the realm of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of **ethylene glycol dibutyl ether** (1,2-dibutoxyethane) and its key structural isomers. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers, scientists, and drug development professionals can gain valuable insights into the structural nuances that differentiate these compounds.

Ethylene glycol dibutyl ether, with the molecular formula C10H22O2, serves as a versatile solvent and intermediate in various chemical processes. Its structural isomers, which include variations in the butyl group's branching (isobutyl, sec-butyl, and tert-butyl) and the position of the ether linkages, present a fascinating case study in spectroscopic differentiation.

Spectroscopic Data Comparison

The following tables summarize the key experimental and predicted spectroscopic data for **ethylene glycol dibutyl ether** and its selected structural isomers. This data facilitates a direct comparison of their characteristic spectral features.



Table 1: Infrared (IR) Spectroscopy Data

Compound Name	Structure	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Ethylene Glycol Dibutyl Ether (1,2- Dibutoxyethane)	n-Bu-O-CH2-CH2-O-n- Bu	~1118 (strong)	~2870-2960
1,1-Dibutoxyethane	(n-Bu-O)₂-CH-CH₃	~1070-1150 (predicted)	~2870-2960
Ethylene Glycol Di- isobutyl Ether	i-Bu-O-CH2-CH2-O-i- Bu	~1120 (predicted)	~2870-2960
Ethylene Glycol Di- sec-butyl Ether	s-Bu-O-CH2-CH2-O-s- Bu	~1115 (predicted)	~2870-2960
Ethylene Glycol Di- tert-butyl Ether	t-Bu-O-CH2-CH2-O-t- Bu	~1100 (predicted)	~2870-2960

Table 2: ^1H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)



Compound Name	-O-CH- (quartet/triplet)	-O-CH ₂ - (singlet/multipl et)	-CH ₂ - (multiplet)	-CH₃ (triplet/doublet /singlet)
Ethylene Glycol Dibutyl Ether (1,2- Dibutoxyethane)	3.45 (t)	3.55 (s)	1.55 (m), 1.38 (m)	0.92 (t)
1,1- Dibutoxyethane	4.6 (q)	3.4-3.6 (m)	1.55 (m), 1.38 (m)	0.92 (t), 1.2 (d)
Ethylene Glycol Di-isobutyl Ether	-	3.55 (s)	1.88 (m)	0.90 (d)
Ethylene Glycol Di-sec-butyl Ether	3.3 (m)	3.55 (s)	1.45 (m)	0.90 (t), 1.15 (d)
Ethylene Glycol Di-tert-butyl Ether	-	3.6 (s)	-	1.2 (s)

Table 3: 13 C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

| Compound Name | C-O (primary/secondary/tertiary) | -O-CH2-CH2-O- | Alk

 To cite this document: BenchChem. [Spectroscopic comparison of Ethylene glycol dibutyl ether and its structural isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091498#spectroscopic-comparison-of-ethyleneglycol-dibutyl-ether-and-its-structural-isomers]

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